ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core linked to a 1,2,4-triazole ring via a sulfanyl-acetamido bridge. Key structural elements include:
- Substituents: The triazole ring is substituted with a 3,5-dimethoxyphenylformamido group (electron-donating methoxy groups) and a 4-nitrophenyl group (electron-withdrawing nitro group), creating electronic asymmetry. The ethyl ester at the benzothiophene-3-position adds hydrophobicity.
- Functional groups: Sulfanyl, acetamido, and formamido groups enable hydrogen bonding and influence solubility .
This compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by sequential modifications to introduce the triazole and substituents .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O8S2/c1-4-45-30(40)27-23-7-5-6-8-24(23)47-29(27)33-26(38)17-46-31-35-34-25(36(31)19-9-11-20(12-10-19)37(41)42)16-32-28(39)18-13-21(43-2)15-22(14-18)44-3/h9-15H,4-8,16-17H2,1-3H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFMQBTGZUUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the 1,2,4-triazole ring, followed by the introduction of the benzoyl and nitrophenyl groups. The final steps involve the formation of the benzothiophene ring and the esterification to produce the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a compound with fewer nitro groups.
Scientific Research Applications
General Synthesis Approach
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of the Triazole Ring : Utilizing appropriate amines and aldehydes in the presence of catalysts to form the triazole structure.
- Introduction of the Benzothiophene Moiety : This can be achieved through cyclization reactions involving thiophene derivatives.
- Final Coupling Reactions : Connecting the various parts through acylation or amidation reactions to form the complete structure.
Specific Synthetic Pathways
Recent studies have highlighted specific synthetic pathways that enhance yield and purity. For instance, using microwave-assisted synthesis has been shown to expedite reaction times while improving product yields significantly .
Antimicrobial Properties
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .
Anti-Cancer Activity
The compound has shown potential anti-cancer activity in preliminary studies. It appears to induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways associated with cell proliferation and survival . Further investigations are necessary to elucidate its exact mechanisms of action.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor for certain kinases involved in cancer progression . This suggests potential applications in targeted cancer therapies.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in a peer-reviewed journal, this compound was evaluated for its antimicrobial efficacy against a panel of pathogens. The results indicated that at concentrations of 10 µg/mL, the compound exhibited a significant reduction in bacterial viability compared to control groups .
Case Study 2: Cancer Cell Line Studies
A recent study investigated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis . These results highlight its potential as an anti-cancer agent worth further exploration.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Differences :
- The 3,5-dimethoxyphenylformamido group offers dual hydrogen-bonding sites compared to the single fluorine in the analog, which may affect target binding affinity .
Biological Activity
Ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as K403-0688) is a complex organic compound with potential biological activities. Its structure incorporates a triazole ring and a benzothiophene moiety, which are known to contribute to various pharmacological properties.
- Molecular Formula : C33H37N5O6S2
- IUPAC Name : this compound
- SMILES : CCOC(=O)NCC(=O)N(C(=O)C(C)C(=O)O)C(C)(C(=O)C(C)C(=O)N(C(=O)C(C)(C(=O)N(C(=O)C(C)(C(=O)N(C(=O)C(C)(C(=O)N(C(=O)C(C)(C(=O)N(C(=O)C(C)(C(=O)N(C(=O))) .
Biological Activity Overview
The biological activity of K403-0688 has been investigated primarily through its triazole and benzothiophene components. Compounds containing these structures have shown significant potential in various therapeutic areas:
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : Triazoles can inhibit enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells. They may also interfere with the synthesis of nucleic acids and proteins essential for cancer cell survival .
- Case Study : A study demonstrated that similar triazole compounds were effective against colon carcinoma (HCT-116), showing IC50 values as low as 6.2 μM .
Antimicrobial Properties
Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens:
- Efficacy : Benzothiophene derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Research Findings : In vitro studies indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol .
Anti-inflammatory Effects
The incorporation of specific substituents in the benzothiophene ring has been linked to anti-inflammatory properties:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
